

An In-depth Technical Guide to the Spectral Data of 2-Fluorobenzohydrazide

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Compound of Interest

Compound Name: 2-Fluorobenzohydrazide

Cat. No.: B1295203

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Fluorobenzohydrazide**, a key chemical intermediate. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for **2-Fluorobenzohydrazide**. It is important to note that while reference spectra are available for IR and Mass Spectrometry through the National Institute of Standards and Technology (NIST) database, publicly accessible, detailed peak lists for ^1H and ^{13}C NMR of **2-Fluorobenzohydrazide** are not readily available in common spectral databases.^{[1][2]} The NMR data presented below is predicted based on established chemical shift principles and data from structurally similar compounds.

^1H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.0	m	1H	Ar-H
~7.2 - 7.6	m	3H	Ar-H
~8.3	br s	1H	-NH-
~4.6	br s	2H	-NH ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~165	C=O
~160 (d, J \approx 250 Hz)	C-F
~133 (d, J \approx 8 Hz)	Ar-C
~131	Ar-C
~124 (d, J \approx 3 Hz)	Ar-C
~118 (d, J \approx 12 Hz)	Ar-C
~116 (d, J \approx 22 Hz)	Ar-C

IR (Infrared) Spectroscopy Data

The NIST Chemistry WebBook indicates the availability of an IR spectrum for **2-Fluorobenzohydrazide**.^[1] Key characteristic absorption bands for benzohydrazide derivatives typically include:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H stretching (asymmetric and symmetric)
~3050	Medium	Aromatic C-H stretching
1640 - 1680	Strong	C=O stretching (Amide I)
1580 - 1620	Medium to Strong	N-H bending (Amide II) and C=C stretching
~1300	Medium	C-N stretching
1200 - 1250	Strong	C-F stretching

Mass Spectrometry (MS) Data

The NIST Chemistry WebBook confirms the existence of an electron ionization (EI) mass spectrum for **2-Fluorobenzohydrazide**.^{[1][2]} The fragmentation pattern is expected to be consistent with the structure of the molecule.

m/z	Proposed Fragment
154	[M] ⁺ (Molecular Ion)
123	[M - NHNH ₂] ⁺
95	[C ₆ H ₄ F] ⁺
75	[C ₆ H ₃] ⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **2-Fluorobenzohydrazide**.

Methodology:

- **Sample Preparation:** Approximately 5-10 mg of **2-Fluorobenzohydrazide** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **¹H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is typically used.
 - Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Data is typically acquired over 16-64 scans to ensure a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled pulse sequence (e.g., zgpg) is used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
 - Key parameters include a 30-45° pulse angle, a spectral width of approximately 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-Fluorobenzohydrazide**.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Approximately 1-2 mg of finely ground **2-Fluorobenzohydrazide** is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - The mixture is thoroughly ground to a fine, homogenous powder.
 - The powder is then transferred to a pellet-pressing die.
 - A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - Data is commonly averaged over 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

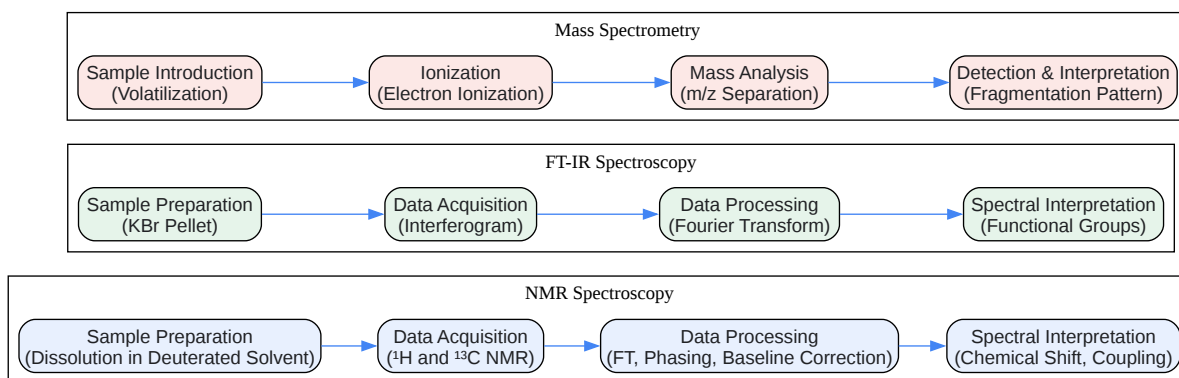
Objective: To determine the molecular weight and fragmentation pattern of **2-Fluorobenzohydrazide**.

Methodology:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, the sample is heated to ensure volatilization.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value.
- **Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

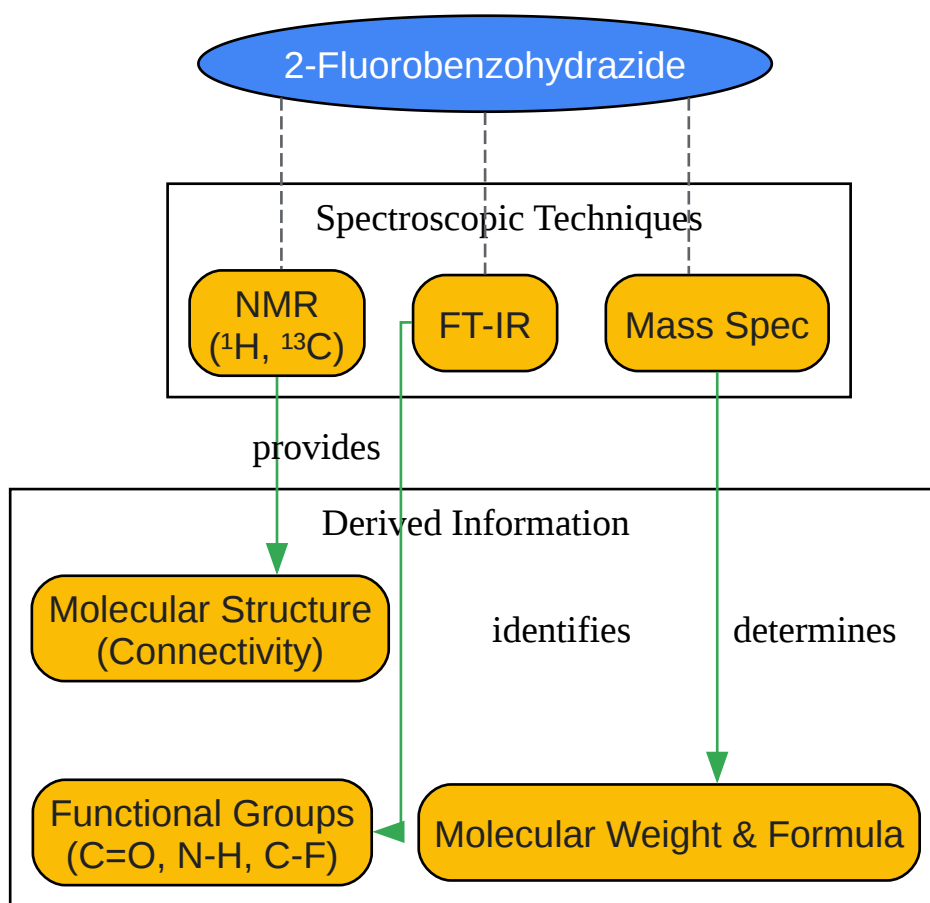
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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Caption: General workflow for NMR, FT-IR, and Mass Spectrometry analysis.



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Caption: Relationship between spectroscopic techniques and derived molecular information.

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References

- 1. 2-Fluorobenzhydrazide [webbook.nist.gov]
- 2. 2-Fluorobenzhydrazide [webbook.nist.gov]
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